molecular formula C26H32N2O5 B13918410 tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate

tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate

Cat. No.: B13918410
M. Wt: 452.5 g/mol
InChI Key: JPWWQGKYHGUXMT-UHFFFAOYSA-N
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Description

tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate: is a chemical compound often used in peptide synthesis. It is known for its role as a protecting group for amino acids, particularly in the synthesis of peptides and proteins. The compound is characterized by its stability and ease of removal under specific conditions, making it a valuable tool in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is widely used in peptide synthesis as a protecting group for amino acids. It helps in the stepwise construction of peptides by protecting reactive groups during the synthesis process .

Biology: In biological research, the compound is used to synthesize peptides and proteins for studying their structure and function. It is also used in the development of peptide-based drugs .

Medicine: The compound plays a role in the synthesis of peptide-based therapeutics, which are used in treating various diseases, including cancer and metabolic disorders .

Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and other biochemical reagents .

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted reactions during peptide chain elongation. The tert-butyl group protects the carboxyl group, ensuring selective reactions at the amino group. The removal of these protecting groups is achieved under specific conditions, allowing the synthesis of the desired peptide or protein .

Comparison with Similar Compounds

  • tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxohexan-1-yl]carbamate
  • tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxohexan-1-yl]carbamate
  • tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxohexan-1-yl]carbamate

Uniqueness: The uniqueness of tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate lies in its specific protecting groups and their stability under various reaction conditions. The combination of the Fmoc and tert-butyl groups provides a versatile tool for peptide synthesis, allowing for selective protection and deprotection of functional groups .

Properties

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C26H32N2O5/c1-26(2,3)33-25(31)28-18(16-29)10-8-9-15-27-24(30)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,16,18,23H,8-10,15,17H2,1-3H3,(H,27,30)(H,28,31)

InChI Key

JPWWQGKYHGUXMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=O

Origin of Product

United States

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